Methyl 4-methylpiperidine-2-carboxylate

Stereochemistry Pharmaceutical Intermediates Chiral Resolution

Methyl 4-methylpiperidine-2-carboxylate (CAS 144817-80-1) is a chiral piperidine derivative with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol. It exists as a stereoisomeric mixture unless otherwise specified.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 144817-80-1
Cat. No. B127000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-methylpiperidine-2-carboxylate
CAS144817-80-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)C(=O)OC
InChIInChI=1S/C8H15NO2/c1-6-3-4-9-7(5-6)8(10)11-2/h6-7,9H,3-5H2,1-2H3
InChIKeyUVTHKRCWRWDFDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-methylpiperidine-2-carboxylate (CAS 144817-80-1): Critical Procurement Specifications and Analytical Benchmarking for Pharmaceutical Intermediates


Methyl 4-methylpiperidine-2-carboxylate (CAS 144817-80-1) is a chiral piperidine derivative with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It exists as a stereoisomeric mixture unless otherwise specified. This compound is primarily recognized as a versatile chiral building block in organic synthesis and pharmaceutical research . It is a derivative of pipecolic acid, a naturally occurring imino acid structurally related to proline. The presence of both a secondary amine and a methyl ester functional group makes it a key intermediate in the synthesis of complex molecules, most notably the anticoagulant drug Argatroban [1].

Methyl 4-methylpiperidine-2-carboxylate: Why Class-Level Interchange with Other Piperidine-2-carboxylates Is Not Feasible for Procuring the Argatroban Intermediate


Generic substitution of Methyl 4-methylpiperidine-2-carboxylate with other in-class piperidine-2-carboxylates is not feasible due to the strict stereochemical and structural requirements for its primary application as a precursor to (2R,4R)-4-methylpiperidine-2-carboxylic acid, the key chiral intermediate for Argatroban [1]. The specific (2R,4R) configuration is essential for the final drug's potent and selective thrombin inhibition (Ki = 0.019 μM) . Analogs lacking the precise 4-methyl substitution or possessing a different ester group (e.g., ethyl instead of methyl) or an altered stereochemistry (e.g., 2S,4R) will not yield the correct (2R,4R)-acid upon hydrolysis and resolution, thereby failing to produce the active pharmaceutical ingredient (API) and introducing critical impurities that compromise downstream synthesis and regulatory compliance [2].

Procurement-Relevant Quantitative Evidence for Methyl 4-methylpiperidine-2-carboxylate (CAS 144817-80-1): A Comparative Analysis Against Key Analogs


Stereochemical Purity as a Critical Quality Attribute: Quantifying the Risk of Epimerization

The value of Methyl 4-methylpiperidine-2-carboxylate is contingent on its ability to yield a single, specific enantiomer. A study on the resolution of trans-4-methyl-2-piperidine carboxylic ethyl ester enantiomers demonstrated that the presence of diastereomer impurities can induce 'oiling-out' during crystallization, which significantly decreases the resolution efficiency [1]. While this study used the ethyl ester analog, the principle directly applies to the methyl ester. The presence of as little as a few percent of the undesired stereoisomer in the starting Methyl 4-methylpiperidine-2-carboxylate can propagate through the synthesis, leading to a final product with unacceptably high levels of chiral impurities like Argatroban Impurity 40 (CAS 79199-61-4), which must be rigorously controlled [2].

Stereochemistry Pharmaceutical Intermediates Chiral Resolution Argatroban Synthesis

Distinction from the Ethyl Ester Analog: Comparative Physicochemical Properties and Synthetic Utility

While both Methyl 4-methylpiperidine-2-carboxylate and its ethyl ester analog ((2R,4R)-Ethyl 4-methylpiperidine-2-carboxylate, CAS 74892-82-3) are used in Argatroban synthesis [1], they possess distinct physicochemical properties that dictate their specific roles. The methyl ester (MW 157.21, C8H15NO2) is a smaller, more volatile molecule compared to the ethyl ester (MW 171.24, C9H17NO2) . The methyl ester has a predicted boiling point of 205.9±33.0 °C and density of 0.982±0.06 g/cm3 , whereas the ethyl ester has a predicted boiling point of 226.1±33.0 °C and density of 0.969±0.06 g/cm3 . The methyl ester's higher predicted pKa of 6.39±0.10, compared to the ethyl ester's 6.65±0.10, indicates a slight difference in basicity that can influence reaction conditions, particularly during N-acylation steps .

Physicochemical Properties Drug Design Medicinal Chemistry ADME

Regioisomeric Specificity: Differentiating Methyl 4-methylpiperidine-2-carboxylate from Methyl 2-methylpiperidine-4-carboxylate

The position of the methyl group is a critical determinant of biological activity and synthetic utility. Methyl 4-methylpiperidine-2-carboxylate is a precursor to Argatroban, a potent thrombin inhibitor (Ki = 0.019 μM) . In contrast, its regioisomer, methyl 2-methylpiperidine-4-carboxylate (CAS 1254328-22-7), is a versatile small molecule scaffold but lacks the specific 4-methyl-2-carboxylate motif required for Argatroban's pharmacophore [1]. The substitution pattern on the piperidine ring dictates the three-dimensional orientation of functional groups, which is crucial for target binding and downstream reactions. A related class-level analysis of 4-methylpiperidine derivatives shows that modifications at the 4-position are essential for achieving high affinity and selectivity for certain receptors, such as the dopamine D4 receptor .

Regioisomer SAR Drug Discovery Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for Methyl 4-methylpiperidine-2-carboxylate (CAS 144817-80-1) Based on Quantitative Evidence


GMP Manufacturing of Argatroban API and Its Key Intermediates

This is the primary and most established application. The compound serves as a starting material or early-stage intermediate for synthesizing (2R,4R)-4-methylpiperidine-2-carboxylic acid, the essential chiral building block of Argatroban, a direct thrombin inhibitor with a Ki of 0.019 μM . The stereochemical integrity of the starting methyl ester is paramount for efficient resolution and high-yield production of the correct (2R,4R)-acid [1].

Synthesis and Characterization of Argatroban-Related Impurity Reference Standards

In pharmaceutical quality control, this compound is a critical starting material for synthesizing and isolating specific stereoisomeric impurities of Argatroban, such as Argatroban Impurity 40 (CAS 79199-61-4) [2]. Having access to the methyl ester allows QC laboratories to independently synthesize these impurities, which are essential for method validation, system suitability testing, and establishing purity profiles for regulatory submissions.

Medicinal Chemistry and SAR Studies on Thrombin Inhibitors and Other Protease Targets

Researchers use Methyl 4-methylpiperidine-2-carboxylate as a versatile chiral scaffold to explore structure-activity relationships (SAR) around the piperidine core of thrombin inhibitors . Its two functional groups (ester and amine) allow for divergent chemical modifications, enabling the systematic synthesis of novel analogs. The observed importance of the (2R,4R) stereochemistry and 4-methyl group in achieving potent thrombin inhibition (Ki = 0.019 μM) provides a clear quantitative benchmark for evaluating new compounds .

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